molecular formula C15H18N4O2 B2683078 1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea CAS No. 1421508-48-6

1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea

Cat. No. B2683078
CAS RN: 1421508-48-6
M. Wt: 286.335
InChI Key: IGYBVLLLGWWRBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H18N4O2. Further details about its structure can be obtained through techniques such as X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to the synthesis and evaluation of compounds with similar structures, exploring their antioxidant activities through various chemical reactions. George et al. (2010) discuss the synthesis of derivatives via the Biginelli reaction, further reacting these products to evaluate their antioxidant activity (George et al., 2010). Similarly, Beijer et al. (1998) explore the dimerization of ureidopyrimidinones, demonstrating the strong dimerization capability via hydrogen bonding, which could be relevant in supramolecular chemistry and material science applications (Beijer et al., 1998).

Biological Activity and Pharmacological Applications

The structural motifs of pyrimidinyl and urea derivatives show promise in various biological applications. Huang et al. (2020) synthesized and evaluated a compound for its antiproliferative activity against several cancer cell lines, providing insights into potential cancer therapies (Huang et al., 2020). Sharma et al. (2012) reported on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, indicating the environmental applications of these compounds in bioremediation efforts (Sharma et al., 2012).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including this one, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests promising future directions in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

1-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-3-5-13(6-4-11)18-15(21)16-7-8-19-10-17-12(2)9-14(19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBVLLLGWWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(p-tolyl)urea

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